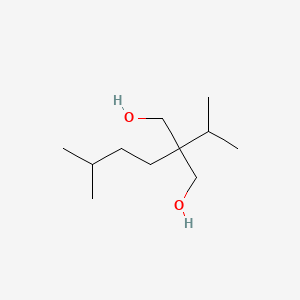
二(萘-2-基)氧化膦
描述
Di(naphthalen-2-yl)phosphine oxide is a chemical compound with the molecular formula C20H15OP . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of Di(naphthalen-2-yl)phosphine oxide involves several stages. Initially, a solution of magnesium, a small amount of iodine, and a small amount of 1,2-dibromoethane in tetrahydrofuran (THF) is stirred at room temperature for 1 hour. Then, a solution of 2-bromonaphthalene in THF is added and the mixture is stirred at different temperatures for specific durations. Finally, a solution of diethyl phosphite in THF is added and the mixture is stirred at 5°C for 3 hours .Molecular Structure Analysis
The molecular structure of Di(naphthalen-2-yl)phosphine oxide is represented by the linear formula C20H15OP . The molecule has a molecular weight of 302.31 .Physical And Chemical Properties Analysis
Di(naphthalen-2-yl)phosphine oxide is a solid substance under normal conditions . It has a molecular weight of 302.31 . The compound has a high GI absorption and is BBB permeant . It is moderately soluble .科学研究应用
有机合成
二(萘-2-基)氧化膦在有机合成中起着至关重要的作用,特别是在膦化反应中。例如,它用于无 PCl3 合成二(1-萘基)膦,在该反应中,它在原位生成,然后氧化得到氧化膦。该反应涉及单电子转移过程,证明了该化合物在温和条件下合成有机磷化合物中的用途 (Kuimov 等人,2017 年)。
材料科学
在材料科学中,二(萘-2-基)氧化膦是开发具有独特性能的高级材料的关键。例如,它用于合成稳定的金纳米粒子,该纳米粒子可用作醛选择性氢化的催化剂。配体在稳定纳米粒子和促进其高活性和选择性方面发挥着至关重要的作用,这是由于配体-金属协同效应 (Cano 等人,2014 年)。
电致发光和 OLED
二(萘-2-基)氧化膦在光电领域有应用,特别是在电致发光材料和有机发光二极管 (OLED) 的开发中。例如,带有该配体的螯合氧化膦 Eu(III) 配合物表现出明亮的电致发光和高热性能,使其适用于 OLED。配体的刚性结构有助于配合物的高玻璃化转变温度和分解温度,这有利于器件的稳定性和性能 (Xu 等人,2008 年)。
安全和危害
作用机制
Target of Action
It is known that phosphine oxides, in general, can interact with various biological targets due to their unique chemical properties .
Mode of Action
Di(naphthalen-2-yl)phosphine oxide, as a phosphine oxide, can react with certain compounds. For instance, it can react with alcohols to form phosphates . It can also act as a ligand in the synthesis of organometallic compounds .
Biochemical Pathways
Phosphine oxides are known to participate in various chemical reactions, suggesting they may influence a range of biochemical pathways .
Pharmacokinetics
Its solubility in organic solvents like benzene and dichloromethane, but almost insoluble in water, suggests that its bioavailability may be influenced by these properties .
Result of Action
Given its chemical reactivity, it may influence a variety of cellular processes .
Action Environment
The action, efficacy, and stability of Di(naphthalen-2-yl)phosphine oxide can be influenced by environmental factors. For instance, it should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
Di(naphthalen-2-yl)phosphine oxide plays a significant role in biochemical reactions, particularly as a ligand in the synthesis of metal-organic compounds . It can react with alcohols to form phosphoric esters and can participate in the synthesis of metal-organic compounds by acting as a ligand . The compound interacts with enzymes and proteins, facilitating various biochemical processes. For instance, it can bind to metal ions in enzymes, altering their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of di(naphthalen-2-yl)phosphine oxide can change over time. The compound is stable under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . Over time, it may undergo degradation, which can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its effectiveness in biochemical reactions.
属性
IUPAC Name |
dinaphthalen-2-yl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBHOFPPZWFQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[P+](=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447425 | |
| Record name | bis(2-naphthyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78871-05-3 | |
| Record name | bis(2-naphthyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






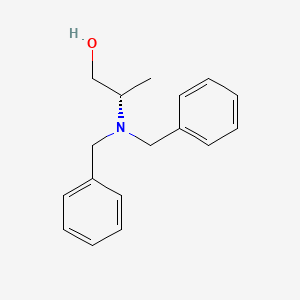


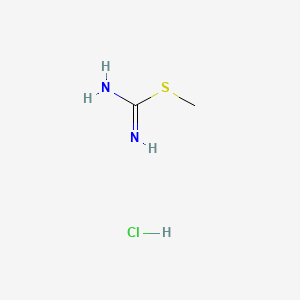
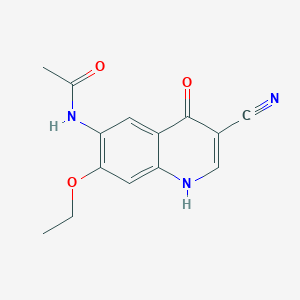
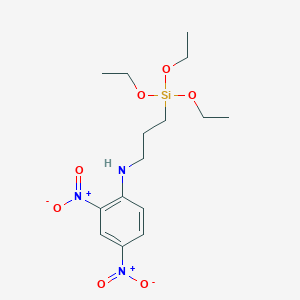


![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)
